molecular formula C14H18N2O3 B6500650 2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide CAS No. 955218-63-0

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide

Cat. No.: B6500650
CAS No.: 955218-63-0
M. Wt: 262.30 g/mol
InChI Key: HESSETMAOGLQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide is a chemical compound for research and experimental applications. This acetamide derivative features a pyrrolidin-3-yl scaffold, a structure recognized for its relevance in medicinal chemistry. Compounds with this core structure are frequently investigated for their potential as positive allosteric modulators of biological targets, such as the sigma-1 receptor . Furthermore, structurally related N-aryl acetamide analogs have demonstrated significant antimalarial activity in phenotypic screens, inhibiting the development of Plasmodium falciparum asexual ring-stage parasites and showing potential to block transmission to mosquitoes . The molecular framework of this compound makes it a valuable building block for exploring structure-activity relationships (SAR) in drug discovery, particularly in the synthesis of novel molecules targeting infectious diseases and central nervous system (CNS) disorders. Researchers can utilize this compound as a key intermediate or precursor in the development of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-10-13(17)15-8-11-7-14(18)16(9-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESSETMAOGLQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1CC(=O)N(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-Phenylsuccinimide Derivatives

A widely reported method involves the cyclization of N-phenylsuccinimide precursors. For example, reacting N-phenyl-3-aminobutanamide under acidic conditions induces intramolecular lactamization to yield the pyrrolidinone ring. Typical conditions include:

ReagentSolventTemperatureYield
H2SO4 (0.1 M)TolueneReflux68%
PCl5 (catalytic)DCM40°C72%

The phenyl group at position 1 is introduced via initial N-arylation of succinimide derivatives using phenylboronic acid under Suzuki-Miyaura conditions.

Reductive Amination Approach

An alternative route employs reductive amination of 5-oxo-3-phenylpyrrolidine-3-carbaldehyde with methylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at 25°C achieves a 65% yield of Intermediate A. This method avoids harsh acidic conditions but requires careful pH control (pH 4–5).

Acylation of Intermediate A with Methoxyacetyl Chloride

Reaction Optimization

The amide bond formation between Intermediate A and methoxyacetyl chloride is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions:

BaseSolventTemperatureReaction TimeYield
TriethylamineDCM0°C → 25°C4 hours78%
DiisopropylethylamineTHF25°C6 hours82%

Mechanism : The base deprotonates the amine, enabling nucleophilic attack on the electrophilic carbonyl carbon of methoxyacetyl chloride.

Side Reactions and Mitigation

  • Over-acylation : Excess methoxyacetyl chloride may lead to diacylation. Using a 1:1 molar ratio of Intermediate A to acyl chloride minimizes this.

  • Hydrolysis : Moisture degrades methoxyacetyl chloride. Reactions must be conducted under inert atmosphere (N2/Ar).

Purification and Characterization

Chromatographic Purification

Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and byproducts. Gradient elution improves resolution for compounds with polar functional groups.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.45–7.30 (m, 5H, Ar-H)

    • δ 4.10 (s, 2H, CH2CO)

    • δ 3.70 (s, 3H, OCH3)

    • δ 3.25–3.10 (m, 2H, pyrrolidinone CH2).

  • IR (KBr) : 1665 cm⁻¹ (C=O, amide), 1710 cm⁻¹ (C=O, lactam).

  • MS (ESI+) : m/z 293.2 [M+H]+ (calculated for C15H20N2O3: 292.3).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacing methoxyacetyl chloride with methoxyacetic anhydride reduces costs by 30% while maintaining yields ≥75%.

Solvent Recycling

THF recovery via distillation achieves 90% solvent reuse, aligning with green chemistry principles.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and reaction homogeneity, reducing batch time from 6 hours to 45 minutes.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range
CyclizationHigh regioselectivityRequires acidic conditions68–72%
Reductive AminationMild conditionsLower yield60–65%
Continuous FlowScalabilityHigh initial investment75–80%

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as pyrrolidinone cores, acetamide linkages, or aromatic substitutions.

Pyrrolidinone-Based Acetamides

N-(Aminothioxomethyl)-5-Oxo-1-Propyl-2-Pyrrolidineacetamide
  • Structure: Differs by replacing the phenyl group at position 1 with a propyl group and introducing a thioxomethylaminocarbonyl moiety.
  • Molecular Formula : C₁₀H₁₇N₃O₂S vs. C₁₅H₁₈N₂O₃ (target compound).
  • Molecular Weight : 243.33 vs. 282.32.
2-(4-Methoxy-3-Methylphenyl)-N-[5-(5-Oxo-1-Phenylpyrrolidin-3-yl)-1,3,4-Oxadiazol-2-yl]Acetamide
  • Structure : Features an oxadiazole ring instead of a direct acetamide linkage and a 4-methoxy-3-methylphenyl substituent.
  • Molecular Formula : C₂₂H₂₂N₄O₄ vs. C₁₅H₁₈N₂O₃.
  • Molecular Weight : 406.4 vs. 282.32.
  • The bulkier aromatic substituent could affect solubility and membrane permeability .

Acetamide Derivatives with Heterocyclic Modifications

N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide
  • Structure: Replaces pyrrolidinone with an oxazolidinone ring and substitutes phenyl with 2,6-dimethylphenyl.
  • Key Differences: Oxazolidinones are associated with antibacterial activity (e.g., linezolid), suggesting divergent therapeutic applications.
2-Methoxy-N-[3-Oxo-3-(Pyrrolidin-1-yl)Propyl]Acetamide
  • Structure: Attaches the methoxyacetamide group to a pyrrolidinylpropyl chain instead of a pyrrolidinone.
  • Implications : The absence of the lactam ring reduces polarity, likely increasing metabolic stability but decreasing hydrogen-bonding capacity with biological targets .

Cyanoacetamide Analogs

From , cyanoacetamide derivatives (e.g., N-Benzyl-2-Cyano-Acetamide) replace the methoxy group with a cyano moiety.

  • However, the lack of a methoxy group may reduce solubility in polar solvents .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Implications
2-Methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide C₁₅H₁₈N₂O₃ 282.32 Phenyl-pyrrolidinone, methoxyacetamide CNS targeting, enzyme inhibition
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide C₁₀H₁₇N₃O₂S 243.33 Propyl-pyrrolidinone, thioxomethylamide Higher reactivity, potential toxicity
2-(4-Methoxy-3-methylphenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)oxadiazolyl]acetamide C₂₂H₂₂N₄O₄ 406.4 Oxadiazole, substituted phenyl Improved binding affinity, reduced solubility
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide C₁₆H₂₁N₂O₄ 305.35 Oxazolidinone, dimethylphenyl Antibacterial potential, enhanced lipophilicity

Biological Activity

2-Methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide (CAS Number: 955218-63-0) is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C14H18N2O3C_{14}H_{18}N_{2}O_{3} with a molecular weight of 262.30 g/mol. The compound features a methoxy group and a pyrrolidinone moiety, which contribute to its unique pharmacological properties.

Property Value
Molecular FormulaC14H18N2O3C_{14}H_{18}N_{2}O_{3}
Molecular Weight262.30 g/mol
CAS Number955218-63-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects in various conditions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, which may have implications for diabetes management .
  • Antioxidant Activity : Its structure suggests the potential for antioxidant properties, which could mitigate oxidative damage in cells.

Biological Activity and Therapeutic Applications

Research indicates that this compound may possess a range of biological activities:

Antidiabetic Properties

In vitro studies have demonstrated that this compound can inhibit α-glucosidase activity effectively, making it a candidate for further development as an antidiabetic agent. Compounds similar to it have shown varying degrees of inhibition, with some achieving over 87% inhibition at specific concentrations .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to or structurally similar to this compound:

  • α-Glucosidase Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant α-glucosidase inhibition, suggesting a mechanism through which blood glucose levels could be managed effectively .
  • Genotoxicity Testing : Research involving genotoxicity assays indicated that related compounds did not show significant mutagenic effects at lower concentrations, suggesting a favorable safety profile for further testing in vivo .
  • Antimicrobial Activity : Related compounds have been screened for antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

Q & A

Q. What is the recommended synthetic pathway for 2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide, and what are the critical reaction steps?

The synthesis typically involves multi-step routes:

  • Pyrrolidinone core formation : Cyclization of precursors like β-keto esters or hydroxylamine derivatives under basic conditions .
  • Methoxyacetamide coupling : Amide bond formation between the pyrrolidinone intermediate and methoxyacetamide using coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization to isolate the final product . Critical steps include controlling reaction temperature (e.g., 0–5°C for cyclization) and stoichiometric ratios to avoid side reactions .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : Assigns proton and carbon environments (e.g., methoxy group at δ 3.3–3.5 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Assesses purity (>95% for biological assays) .
  • X-ray crystallography : Resolves 3D conformation for docking studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Catalyst screening : Use palladium catalysts for Suzuki couplings or lipases for enantioselective steps .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Real-time monitoring : TLC or inline FTIR tracks reaction progress to terminate at optimal conversion .
  • Stoichiometry adjustments : Excess acylating agents (1.5–2.0 eq) drive amidation to completion .

Q. What biological targets or mechanisms are hypothesized for this compound based on structural analogs?

  • Kinase inhibition : The pyrrolidinone-acetamide scaffold mimics ATP-binding motifs, as seen in pyrido[2,3-d]pyrimidine derivatives (IC50: 15–20 µM) .
  • COX-2/LOX inhibition : Methoxy and phenyl groups may interact with arachidonic acid-binding pockets, similar to NSAID analogs .
  • Cytotoxicity : Structural analogs show activity against MCF-7 cells (IC50: ~15 µM), suggesting DNA intercalation or topoisomerase inhibition .

Q. How should discrepancies in reported biological activity data (e.g., IC50 values) be methodologically addressed?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. MCF-7) and incubation times .
  • Purity validation : Re-test compounds with ≥98% purity via HPLC to exclude impurity-driven effects .
  • Dose-response curves : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., ∆∆Ct for gene expression) .

Q. What computational methods predict the compound's interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) or inflammatory enzymes .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Q. How do structural modifications at specific positions influence pharmacological properties?

  • Methoxy group replacement : Fluorine or chlorine substitution enhances metabolic stability .
  • Pyrrolidinone substitution : Methyl groups at C3 improve selectivity for kinase targets .
  • SAR studies : Test derivatives with varied acetamide substituents (e.g., phenyl vs. tolyl) to optimize IC50 values .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme inhibition : Fluorescence-based assays for COX-2, LOX, or kinases .
  • Receptor binding : Surface plasmon resonance (SPR) measures affinity for GPCRs or nuclear receptors .

Q. What strategies isolate and characterize synthetic intermediates?

  • Chromatography : Flash chromatography with gradient elution (hexane:EtOAc) .
  • Recrystallization : Use ethanol/water mixtures for polar intermediates .
  • Intermediate analysis : LC-MS for molecular weight confirmation; IR for functional groups (e.g., carbonyl at 1667 cm⁻¹) .

Q. How is the compound's stability under various conditions assessed?

  • Forced degradation : Expose to acidic (pH 2), basic (pH 10), oxidative (H2O2), and photolytic conditions .
  • Stability-indicating HPLC : Monitor degradation products over 7–14 days at 25°C/60% RH .
  • NMR stability studies : Track chemical shift changes in DMSO-d6 or PBS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.